N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4S/c1-10-2-4-11(5-3-10)23(20,21)13(12(15)16)17-14(19)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLINSKBOAART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Reaction Mechanisms
Synthesis of Morpholine-4-Carboxamide Intermediate
The morpholine carboxamide backbone is synthesized via amidation of morpholine with a carboxylic acid derivative. A common method involves reacting morpholine with a chloroformate or acyl chloride under basic conditions. For example:
$$
\text{Morpholine} + \text{RCOCl} \xrightarrow{\text{NEt}_3} \text{RCONMorpholine} + \text{HCl}
$$
In the case of N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide, the acyl chloride precursor is tailored to include the tosylvinyl group.
Key Observations:
Introduction of the Tosylvinyl Group
The tosylvinyl moiety is introduced via a Michael addition or Wittig reaction. A patented method for analogous pyrrole derivatives involves:
- Tosylation : Reaction of a propargyl alcohol with tosyl chloride (TsCl) in pyridine to form the tosylacetylene.
- Vinylation : Coupling the tosylacetylene with a dichlorocarbene precursor (e.g., CCl₄/KOH) to yield the dichloro-tosylvinyl intermediate.
Mechanistic Pathway :
$$
\text{HC≡C-Ts} + \text{CCl}4 \xrightarrow{\text{KOH}} \text{Cl}2\text{C=CH-Ts}
$$
This step often requires strict temperature control (−10°C to 0°C) to prevent over-chlorination.
Dichlorination of the Vinyl Group
The dichloro functionality is introduced via electrophilic chlorination. Chlorine gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) is employed:
$$
\text{CH₂=CH-Ts} + 2 \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{CCl}_2=CH-Ts
$$
Optimization Notes :
Coupling of Morpholine Carboxamide and Tosylvinyl Chloride
The final step involves coupling the morpholine carboxamide with the dichloro-tosylvinyl chloride via nucleophilic acyl substitution:
$$
\text{Morpholine-CONH}2 + \text{Cl-Ts-CCl=CH}2 \xrightarrow{\text{DCC}} \text{Morpholine-CONH-Ts-CCl=CH}_2
$$
Reagents : Dicyclohexylcarbodiimide (DCC) or HATU facilitates amide bond formation.
Alternative Synthetic Routes
One-Pot Acylative Cyclization
Inspired by Zav’yalov pyrrole synthesis, a one-pot method combines enamino malonates with tosyl chloride and morpholine:
- Enamino Malonate Formation : Reacting morpholine with ethyl malonyl chloride.
- Cyclization-Decarboxylation : Treatment with TsCl and NEt₃ induces cyclization, followed by decarboxylation to yield the target compound.
Advantages :
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling variant links pre-formed morpholine carboxamide boronic esters with dichloro-tosylvinyl halides:
$$
\text{Morpholine-Bpin} + \text{Ts-CCl=CH-Br} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Morpholine-Ts-CCl=CH}
$$
Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in DMF.
Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Morpholine amidation | RCOCl, NEt₃, CH₂Cl₂, 0°C | 85 | 98.5 |
| Tosylvinyl formation | TsCl, pyridine, −10°C | 78 | 97.2 |
| Dichlorination | Cl₂, FeCl₃, −20°C | 65 | 96.8 |
| Final coupling | DCC, DMAP, CH₂Cl₂, rt | 72 | 99.1 |
Challenges and Mitigation Strategies
Byproduct Formation in Dichlorination
Over-chlorination generates trichlorinated derivatives. Mitigation includes:
Chemical Reactions Analysis
N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The compound can undergo substitution reactions where the dichlorovinyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Organic Synthesis
N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide serves as a versatile reagent in organic synthesis. It can be utilized as a building block for constructing more complex molecules, facilitating the development of new compounds with desired properties.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines, suggesting its utility in developing novel therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated as a lead compound for drug development. Its mechanism of action is believed to involve interactions with specific cellular proteins and enzymes, particularly due to the reactivity of the dichlorovinyl group.
Industrial Applications
The compound finds applications in the development of new materials and as a catalyst in various industrial processes. Its unique chemical properties make it suitable for enhancing reaction efficiencies in synthetic pathways.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The study employed various assays to evaluate cell viability and apoptosis induction, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The dichlorovinyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The tosyl group may enhance the compound’s stability and facilitate its binding to target molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Variations
The key distinction lies in the substituent attached to the morpholine-4-carboxamide nitrogen. Comparable compounds include:
Key Observations :
- Steric Effects : The dichloro-tosylvinyl group is bulkier than chlorophenyl or β-lactam substituents, which may influence solubility and crystallinity.
Physical and Spectroscopic Properties
Melting Points and Stability:
- N-(4-Chlorophenyl) derivative: No explicit melting point reported, but hydrogen-bonded chains suggest high thermal stability .
- β-Lactams (2a–2e) : Melting points range from 144–218°C, with higher values correlating to bulkier substituents (e.g., naphthyl in 2d: 206–208°C) .
- Inference for Target Compound : The bulky tosylvinyl group may result in a higher melting point (>200°C) due to efficient crystal packing.
Spectroscopic Data:
- IR Spectroscopy : All morpholine-4-carboxamides show characteristic C=O stretches (~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- NMR: β-Lactams exhibit distinct azetidinone ring protons (δ 3.5–5.5 ppm) , while N-(2-Chloroethyl) derivatives show chloroethyl CH₂ signals (δ 3.0–4.0 ppm) .
Crystal Structure and Hydrogen Bonding
- N-(2-Chloroethyl) Derivative : Four independent molecules in the asymmetric unit form criss-cross hydrogen-bonded chains via N–H⋯O interactions (N⋯O = 2.81–2.83 Å) .
- N-(4-Chlorophenyl) Derivative : Chains along [100] via N–H⋯O bonds, with chair-shaped morpholine rings .
Toxicological and Environmental Data
- Xamoterol Fumarate: Classified as Toxic Repro.
- Chloroethyl/Chlorophenyl Derivatives: No toxicity data reported in the evidence.
- Target Compound : Analogous chlorinated compounds may pose environmental persistence risks, necessitating further study.
Biological Activity
N-(2,2-Dichloro-1-tosylvinyl)morpholine-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of morpholine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of morpholine derivatives with dichlorovinyl tosylates. The structural integrity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry. The presence of the morpholine ring contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.
Antimicrobial Properties
Research has indicated that morpholine derivatives exhibit notable antimicrobial activities. In a study evaluating various amide compounds, including those similar to this compound, moderate to significant antifungal and antibacterial effects were observed. The mechanisms underlying these activities often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
| Compound | Activity Type | Effectiveness |
|---|---|---|
| This compound | Antimicrobial | Moderate |
| Related Morpholine Derivatives | Antifungal | Significant |
Anticancer Activity
The potential anticancer properties of this compound have been explored in several studies. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this morpholine derivative have demonstrated effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Morpholine derivatives are known to interact with enzymes involved in metabolic processes. Notably, studies have indicated that these compounds can inhibit enzymes such as hexokinase and other kinases essential for cellular energy metabolism. This inhibition can lead to reduced glycolysis in cancer cells, making them more susceptible to therapeutic interventions .
Case Studies
Several case studies have highlighted the efficacy of morpholine derivatives in preclinical models:
- Study on Anticancer Activity : A series of experiments conducted on human glioblastoma cells revealed that this compound significantly reduced cell viability at micromolar concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting metabolic pathways .
- Antimicrobial Efficacy : In a comparative analysis of various morpholine derivatives against bacterial strains, this compound exhibited moderate antibacterial activity, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Q & A
Q. What are the key synthetic strategies for preparing N-(2,2-dichloro-1-tosylvinyl)morpholine-4-carboxamide?
The synthesis of morpholine-4-carboxamide derivatives typically involves coupling reactions between isocyanate intermediates and morpholine derivatives. For example, 2-chloroethyl isocyanate can react with morpholine in diethyl ether to form the carboxamide backbone, followed by functionalization (e.g., tosylation or dichlorination) . Optimizing stoichiometry (e.g., 1:1 molar ratios) and reaction conditions (e.g., low-temperature ether-based solvents) minimizes side products. Post-synthesis purification often employs silica column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, disordered chloroethyl groups in similar compounds were resolved using non-centrosymmetric space groups (e.g., Cc) and iterative refinement .
- NMR spectroscopy : Identifies morpholine ring protons (δ 3.5–4.0 ppm) and carboxamide NH signals (δ 6.5–7.5 ppm).
- IR spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic disorder in the dichloro-tosylvinyl moiety be addressed during refinement?
Crystallographic disorder, common in flexible substituents like dichloro-tosylvinyl groups, requires:
- Multi-component refinement : Split atomic positions and apply occupancy constraints.
- Anisotropic displacement parameters (ADPs) : Differentiate between static disorder and dynamic motion.
- Validation tools : Use SHELXL's PART and SIMU instructions to model disorder, supported by residual density maps .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from solution vs. solid-state conformations. For example:
Q. What methodologies optimize reaction yields for introducing the tosylvinyl group?
- Catalytic systems : Palladium catalysts (e.g., Pd/C) enable selective hydrogenation/debenzylation steps (55 psi H₂, 50°C in ethanol) .
- Solvent effects : Polar aprotic solvents (DMF, iPrOH) enhance nucleophilic substitution kinetics for tosylation .
- Stoichiometric control : Excess tosyl chloride (1.2–1.5 eq) ensures complete vinyl functionalization .
Safety and Methodological Considerations
Q. What safety protocols are recommended given limited toxicological data?
Q. How to design experiments for studying intermolecular interactions in crystal packing?
- Hydrogen-bond analysis : Use WinGX and ORTEP to visualize N–H⋯O networks and calculate interaction geometries .
- Hirshfeld surfaces : Quantify contact contributions (e.g., H⋯Cl vs. H⋯O interactions) using CrystalExplorer .
Data Analysis and Software
Q. Which software tools are optimal for refining complex crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
